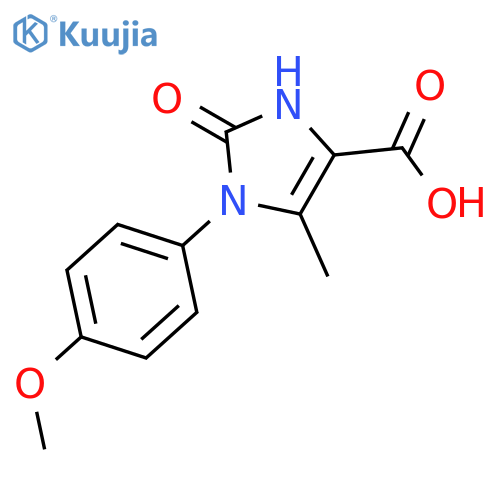

Cas no 64559-57-5 (1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid)

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

- 1-(4-Methoxy-phenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

- 3-(4-methoxyphenyl)-4-methyl-2-oxo-1H-imidazole-5-carboxylic acid

- DTXSID10857027

- AM807677

- A911136

- 64559-57-5

- 14058-87-8

- A849082

- 1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylicacid

- DB-328598

-

- インチ: InChI=1S/C12H12N2O4/c1-7-10(11(15)16)13-12(17)14(7)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,13,17)(H,15,16)

- InChIKey: RIXGUCAHSLEIQU-UHFFFAOYSA-N

- SMILES: CC1=C(NC(=O)N1C2=CC=C(C=C2)OC)C(=O)O

計算された属性

- 精确分子量: 248.07970687g/mol

- 同位素质量: 248.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 397

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9Ų

- XLogP3: 1

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A678323-1g |

1H-Imidazole-4-carboxylic acid, 2,3-dihydro-1-(4-methoxyphenyl)-2-oxo- |

64559-57-5 | 95+% | 1g |

$1180.0 | 2024-04-18 |

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

7. Back matter

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acidに関する追加情報

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No 64559-57-5)

1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, commonly referred to by its CAS registry number CAS No 64559-57-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in drug discovery.

The molecular structure of 1-(4-Methoxyphenyl)-5-methyl... is characterized by a fused imidazole ring system with a carboxylic acid group at position 4 and a methoxyphenyl substituent at position 1. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. Recent studies have highlighted its role as a promising lead compound in the development of novel therapeutic agents.

Research into the synthesis of this compound has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production. The synthesis involves a series of steps, including nucleophilic substitution, condensation reactions, and oxidation processes, which are critical for achieving the desired stereochemistry and functional group placement.

The biological activity of CAS No 64559-57-5 has been extensively studied in recent years. It has demonstrated potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. In vitro studies have shown that this compound inhibits key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), without causing significant cytotoxicity to healthy cells.

In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Its ability to inhibit plant pathogens has been tested in various agricultural settings, showing promise as a natural alternative to synthetic pesticides. This dual application underscores the versatility of 1-(4-Methoxyphenyl)-... in both medical and agricultural sectors.

The structural elucidation of this compound has been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided detailed insights into its molecular architecture, confirming the presence of all functional groups as proposed in the theoretical model.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed that it exhibits strong binding affinity towards several receptors implicated in chronic diseases, such as G-protein coupled receptors (GPCRs) and kinase enzymes.

In conclusion, CAS No 64559-57-5, or 1-(4-Methoxyphenyl)-..., stands out as a multifaceted compound with immense potential across various scientific domains. Its unique chemical properties, coupled with its promising biological activities, continue to drive intensive research efforts aimed at harnessing its full potential for real-world applications.

64559-57-5 (1-(4-Methoxyphenyl)-5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) Related Products

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 66754-13-0(D-Trimannuronic acid)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)